molecular formula C11H20N4 B13068407 [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine

[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B13068407
M. Wt: 208.30 g/mol
InChI Key: UXDNJWKABZGKBG-UHFFFAOYSA-N
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Description

[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a cyclopentyl group, a propan-2-yl group, and a methanamine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Cycloaddition Reaction: The initial step involves the cycloaddition of an alkyne and an azide to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reaction: The cyclopentyl and propan-2-yl groups are introduced through substitution reactions, where appropriate alkyl halides react with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine: can be compared with other similar compounds, such as:

    [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl chloride: Contains a chloride group instead of a methanamine group.

    [5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl acetate: Features an acetate group in place of the methanamine group.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

(5-cyclopentyl-1-propan-2-yltriazol-4-yl)methanamine

InChI

InChI=1S/C11H20N4/c1-8(2)15-11(9-5-3-4-6-9)10(7-12)13-14-15/h8-9H,3-7,12H2,1-2H3

InChI Key

UXDNJWKABZGKBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CN)C2CCCC2

Origin of Product

United States

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